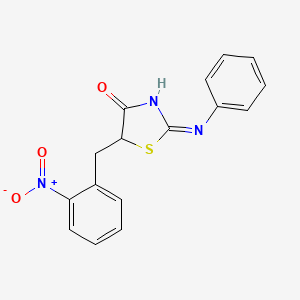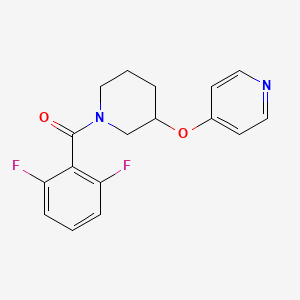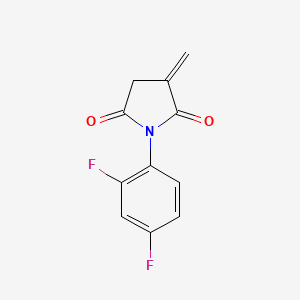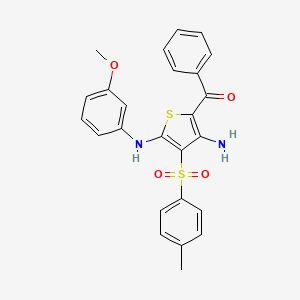
4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine” is a complex organic compound that contains a morpholine ring and a quinoline ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The quinoline ring is a fused ring system with a benzene ring and a pyridine ring .
科学的研究の応用
Fluorescence and Biochemical Studies
Quinoline derivatives, including structures similar to 4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine, are known as efficient fluorophores widely used in biochemistry and medicine for studying various biological systems. These derivatives are particularly valuable in the study of DNA fluorophores based on fused aromatic systems, which are important for identifying more sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Applications
Fluoroquinolones, a class of compounds related to this compound, have gained attention for their broad-spectrum antibacterial activities. These compounds target DNA gyrase, an essential bacterial enzyme, making them potent agents against a variety of gram-negative bacilli and cocci (Wolfson & Hooper, 1985).
Metal Complexation and Characterization
Quinoline derivatives are used in forming metal complexes, such as oxovanadium(V) complexes, which have been characterized for their structural properties using methods like X-ray diffraction. These complexes are relevant in inorganic and nano-metal chemistry (Sheng, Cheng, You, & Zhu, 2016).
Environmental Impact Studies
Studies on the distribution behavior of quinolones, including compounds similar to this compound, in environmental settings are crucial. Research has been conducted to understand how these compounds interact with solid phases and humic acids, which is significant for assessing their environmental impact and behavior (Lützhøft, Vaes, Freidig, Halling‐Sørensen, & Hermens, 2000).
Photophysical Properties for Electronic Applications
The study of photophysical properties of fluoroquinolone derivatives, including their fluorescence emission and quantum yield, is relevant in the development of electronic materials and devices. These properties have been analyzed using methods like density functional theory (DFT) (Suliman, Al-Nafai, & Al-Busafi, 2014).
Cancer Research and Therapeutic Development
Quinoline derivatives are being explored for their potential in cancer treatment. Studies have shown that certain quinoline-based compounds exhibit potent inhibitory activity against cancer cell growth, indicating their promise as therapeutic agents (Wang et al., 2009).
Metal Ion Sensing in Biological Systems
Derivatives of 8-hydroxyquinoline, a structure related to this compound, have been identified as effective sensors for metal ions like zinc in biological systems. Their sensitivity and selectivity make them suitable for real-time monitoring of metal ions in complex biological samples (Pearce, Jotterand, Carrico, & Imperiali, 2001).
特性
IUPAC Name |
4-[8-[(3-fluorophenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-5-1-3-15(13-17)14-25-18-6-2-4-16-7-8-19(22-20(16)18)23-9-11-24-12-10-23/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYAICOLMFGVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2607917.png)

![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)



![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B2607932.png)

![3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2607936.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2607937.png)
